N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. The molecule integrates a chloro-methoxyphenyl acetamide moiety linked via a sulfanyl bridge to a 3-ethyl-7-phenyl-substituted thienopyrimidinone system.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-20(16(12-31-21)14-7-5-4-6-8-14)26-23(27)32-13-19(28)25-17-11-15(24)9-10-18(17)30-2/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVBKBRKIZHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and ethyl groups, and finally the attachment of the acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfanylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group acts as a nucleophile, facilitating S-alkylation or S-arylation under basic conditions.
Key Findings :
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Alkylation proceeds via SN2 mechanism in polar aprotic solvents (e.g., DMF) with KOH as a base .
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Arylation requires cesium carbonate for deprotonation and activation of the sulfanyl group .
Oxidation-Reduction Reactions
The sulfanyl group and ketone moieties participate in redox reactions.
Key Findings :
-
Controlled oxidation with H₂O₂ yields sulfoxides, while excess oxidant forms sulfones.
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Sodium borohydride selectively reduces ketones to alcohols without affecting the sulfanyl group .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 h | 2-({3-ethyl-4-oxo-7-phenyl-thienopyrimidin-2-yl}sulfanyl)acetic acid | 88% | |
| Basic Hydrolysis | 10% NaOH, ethanol, 70°C, 8 h | Sodium salt of the corresponding carboxylic acid | 76% |
Key Findings :
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Hydrolysis is regioselective, targeting the acetamide’s carbonyl group.
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The resulting carboxylic acid derivatives are precursors for further coupling reactions.
Cycloaddition and Heterocycle Formation
The thienopyrimidine core participates in cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, CuI, DCM, RT, 6 h | Isoxazoline-fused thienopyrimidine derivatives | 65% |
Key Findings :
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Copper(I) iodide catalyzes regioselective cycloaddition with nitrile oxides.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-substituted thienopyrimidinones | 70–78% |
Key Findings :
-
Suzuki reactions proceed efficiently with electron-deficient arylboronic acids.
Functional Group Interconversion
The acetamide group undergoes transformations to other functionalities.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | Thionyl chloride, RNH₂, DCM, 0°C to RT | N-substituted amide derivatives | 80–85% |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{...} exhibit anticancer activities. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These compounds may act through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies suggest that the presence of the thienopyrimidine structure enhances its efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
N-(5-chloro-2-methoxyphenyl)-2-{...} has been investigated for its ability to inhibit specific enzymes related to disease processes. Enzyme inhibition studies have demonstrated that this compound can effectively target enzymes involved in cancer metabolism and microbial resistance mechanisms .
Cancer Therapy
Given its anticancer properties, this compound could be developed into a therapeutic agent for treating various cancers. Preclinical studies are necessary to evaluate its efficacy and safety profiles in vivo.
Infectious Diseases
With its antimicrobial activity, N-(5-chloro-2-methoxyphenyl)-2-{...} may be explored as a treatment option for infections caused by resistant bacterial strains. Further research could lead to the development of new antibiotics based on this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Target Compound: LogP (Predicted): ~3.8 (chlorophenyl and ethyl groups increase hydrophobicity). H-Bonding: 1 donor (amide NH), 6 acceptors (methoxy, carbonyl, sulfanyl) .
- Compound: LogP (Predicted): ~3.2 (methyl groups slightly reduce hydrophobicity). H-Bonding: 1 donor, 6 acceptors, similar to the target compound .
The chloro substituent in the target compound may enhance membrane permeability but could pose metabolic challenges compared to methylated analogs .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class, notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Synthesis
The compound's IUPAC name is N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. It has a molecular formula of C23H21ClN4O3S and a molecular weight of 486.01 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thienopyrimidine core followed by the introduction of various substituents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by acting as an inhibitor or activator of enzymes or receptors involved in critical cellular processes. Detailed studies are required to elucidate these mechanisms further, but initial findings suggest significant effects on cellular proliferation and apoptosis pathways.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit promising antimicrobial properties. In vitro studies have shown that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide demonstrate significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest they can effectively inhibit bacterial growth.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Thienopyrimidine derivatives have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. Preliminary evaluations indicate that this compound may induce apoptosis in cancer cell lines through caspase activation pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have suggested potential anti-inflammatory effects. The compound may modulate inflammatory mediators, although comprehensive studies are needed to confirm these effects and understand the underlying mechanisms .
4. Case Studies and Research Findings
5. Toxicity and Safety Profile
Initial toxicity assessments indicate that N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide exhibits low toxicity at doses up to 200 μmol/L in hemolytic assays . However, comprehensive toxicological evaluations are essential before considering clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Sulfanylacetamide linkage through nucleophilic substitution between the thienopyrimidinone derivative and 2-chloroacetamide intermediates. Steric hindrance from the 3-ethyl and 7-phenyl groups may necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons (δ ~7.2–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- X-ray Diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) resolve intramolecular interactions, such as hydrogen bonding between the acetamide NH and pyrimidinone carbonyl .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 509.08 for [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanylacetamide coupling step, given steric and electronic challenges?
- Strategies :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves regioselectivity .
- Computational Screening : Density Functional Theory (DFT) predicts transition-state energies to identify optimal leaving groups (e.g., chloro vs. bromo) and solvent effects .
Q. How should researchers address discrepancies in reported biological activity data for structurally analogous compounds?
- Case Study : Conflicting IC50 values for thienopyrimidinone derivatives in kinase inhibition assays may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer pH .
- Structural Analogues : Subtle differences in substituents (e.g., 3-ethyl vs. 3-methyl) alter binding affinity. Comparative molecular docking (AutoDock Vina) and MD simulations (GROMACS) can validate binding poses .
- Resolution : Standardize assay protocols (e.g., NIH/ATP concentration guidelines) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
- Quantum Mechanical (QM) Methods :
- HOMO-LUMO Analysis : Identifies electron-rich regions (thienopyrimidinone core) for electrophilic attack. DFT/B3LYP/6-311+G(d,p) calculates energy gaps (ΔE ~4.5 eV) to correlate with redox stability .
- Molecular Electrostatic Potential (MESP) : Maps nucleophilic sites (e.g., acetamide oxygen) for derivatization .
- Reactivity Prediction : Machine learning (e.g., Chemprop) trains on existing reaction datasets to suggest optimal conditions for novel analogues .
Data Contradiction and Methodological Challenges
Q. How can researchers resolve inconsistencies in crystallographic data refinement for this compound?
- Challenge : Discrepancies in R-factors (e.g., R = 0.05 vs. 0.07) due to disordered solvent molecules or twinning .
- Solutions :
- High-Resolution Data : Collect datasets at low temperature (100 K) with synchrotron radiation to improve signal-to-noise ratios .
- Refinement Software : Use SHELXL for anisotropic displacement parameters and Olex2 for visualizing electron density maps .
Q. What strategies mitigate variability in biological assay results across different research groups?
- Standardization :
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Blinded Analysis : Triple-blind experimental designs reduce observer bias in high-throughput screening .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Structural Analogues
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 18.220 Å, b = 8.118 Å |
| Z | 8 |
| R-factor | 0.050 |
Table 2 : Computational Methods for Reactivity Prediction
| Method | Application | Software/Tool |
|---|---|---|
| DFT/B3LYP | HOMO-LUMO analysis | Gaussian 16 |
| Molecular Dynamics | Binding free energy | GROMACS |
| Machine Learning | Reaction condition optimization | Chemprop |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
